molecular formula C10H9BrFNO B577353 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one CAS No. 1280786-54-0

1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one

Cat. No.: B577353
CAS No.: 1280786-54-0
M. Wt: 258.09
InChI Key: YIGHXLOTIFUQBV-UHFFFAOYSA-N
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Description

Significance of Pyrrolidin-2-one Scaffolds in Synthetic Chemistry

The pyrrolidin-2-one ring, a five-membered lactam, is a foundational structural motif in the fields of synthetic and medicinal chemistry. uni-regensburg.de This scaffold is a key component in a wide array of natural products and clinically significant pharmaceuticals, including antibiotics and antiepileptics. uni-regensburg.de Its prevalence stems from a combination of unique structural and chemical properties. As a saturated heterocyclic system, the non-planar nature of the pyrrolidine (B122466) ring allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems. nih.govresearchgate.net This sp³-hybridized structure is crucial for generating molecular complexity and establishing stereochemistry, which are vital for achieving specific and potent interactions with biological targets like proteins and enzymes. nih.govresearchgate.netnih.gov

Beyond their role in bioactive molecules, pyrrolidine derivatives are widely employed as versatile tools in organic synthesis, serving as chiral auxiliaries, organocatalysts, and ligands for transition metals. nih.gov The pyrrolidine nucleus is one of the most common five-membered nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The N-aryl substituted variant, in particular, is a moiety found in numerous drug candidates with diverse biological activities, including anti-cancer, anti-microbial, and anti-diabetic properties. researchgate.net The development of novel pyrrolidine-containing compounds continues to be an active area of research, driven by their proven track record in drug discovery and their utility as synthetic building blocks. researchgate.netacs.orgtandfonline.com

Rationale for Investigating 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one as a Target Compound

The specific compound, this compound, is a molecule of significant interest primarily as a versatile synthetic intermediate for drug discovery and materials science. While detailed studies on this exact molecule are not extensively publicized, its structural components provide a clear rationale for its synthesis and investigation.

The core structure is an N-arylpyrrolidin-2-one, a scaffold known to be present in many biologically active molecules. researchgate.net The key to its utility lies in the substitution pattern on the phenyl ring: a bromine atom at the ortho position and a fluorine atom at the meta position relative to the point of attachment.

Synthetic Handle: The bromine atom serves as an excellent "synthetic handle." It is a well-established leaving group in a variety of powerful transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of a wide range of other functional groups (aryl, alkyl, amino, etc.) at this position, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Modulation of Properties: The fluorine atom is a common substituent in medicinal chemistry. Its high electronegativity and small size allow it to modulate the electronic properties (e.g., pKa) and metabolic stability of a molecule without adding significant steric bulk. This can lead to improved pharmacological properties such as enhanced binding affinity, better membrane permeability, and reduced metabolic degradation.

Therefore, this compound is not necessarily an end-product but a valuable building block, designed for efficient and modular elaboration into more complex and potentially bioactive compounds.

Overview of Advanced Synthetic Strategies for N-Aryl-substituted Lactams

The synthesis of N-aryl lactams, including pyrrolidin-2-one derivatives, has been a major focus of synthetic organic chemistry. researchgate.net Over the years, several powerful methods have been developed to construct the crucial carbon-nitrogen (C-N) bond between the lactam nitrogen and an aryl group. These strategies have moved from harsh, classical conditions to milder, more efficient, and versatile catalytic systems.

Key Synthetic Methods:

Ullmann Condensation: This is the classical method, traditionally involving the coupling of an aryl halide with a lactam using stoichiometric amounts of copper at very high temperatures. researchgate.netwikipedia.org While historically important, its application was limited by the harsh conditions and poor functional group tolerance. researchgate.netmdpi.com Modern variations have significantly improved the reaction's efficiency by using soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.comfrontiersin.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction represents a major breakthrough in C-N bond formation. wikipedia.org Developed in the 1990s, it allows for the coupling of aryl halides or triflates with lactams under much milder conditions than the Ullmann reaction. wikipedia.orglibretexts.org The evolution of this reaction has been driven by the development of sophisticated, bulky, and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) that enhance catalyst activity and expand the reaction's scope to include even challenging substrates like aryl chlorides. youtube.com

Nickel-Catalyzed N-Arylation: As a more cost-effective alternative to palladium, nickel catalysis has emerged as a powerful tool for N-arylation. nih.gov Modern nickel catalyst systems can effectively couple a range of primary amides and lactams with various (hetero)aryl electrophiles, including chlorides and sulfonates. nih.govacs.org

Visible-Light Photoredox Catalysis: A more recent innovation involves the use of visible-light photoredox catalysis to generate N-centered lactam radicals, which then react with (hetero)arenes. uni-regensburg.de This metal-free approach offers exceptionally mild reaction conditions, often at room temperature, and is compatible with a broad range of functional groups, including application in aqueous media. uni-regensburg.de

Other Methods: Additional strategies include copper-catalyzed N-arylation using arylboronic acids researchgate.net and one-pot procedures involving Friedel-Crafts acylation followed by an intramolecular Schmidt rearrangement from ω-azido alkanoic acids and arenes. researchgate.net

Table 1: Comparison of Modern Synthetic Strategies for N-Aryl Lactams

Method Catalyst System Typical Conditions Advantages Limitations
Modern Ullmann Condensation Copper(I) salt (e.g., CuI) with a ligand (e.g., diamine, N,N-Dimethyl Glycine) 80-140 °C, Base (e.g., K₂CO₃, Cs₂CO₃), Polar solvent (e.g., DMSO, DMF) Economical (copper is cheaper than palladium), Effective for electron-deficient aryl halides. researchgate.netmdpi.com Often requires higher temperatures than Pd-catalysis, can have narrower substrate scope. wikipedia.org
Buchwald-Hartwig Amination Palladium(0) source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., BINAP, XPhos) 50-110 °C, Strong base (e.g., NaOᵗBu, K₃PO₄), Aprotic solvent (e.g., Toluene (B28343), Dioxane) Broad substrate scope, high functional group tolerance, milder conditions, highly reliable. wikipedia.orglibretexts.org Catalyst and ligands can be expensive, potential for palladium residue in products. researchgate.net
Nickel-Catalyzed N-Arylation Nickel(II) precatalyst (e.g., (PAd-DalPhos)Ni(o-tolyl)Cl) with a phosphine ligand 50-100 °C, Base (e.g., NaOᵗBu), Aprotic solvent Cost-effective, effective for aryl chlorides and other electrophiles. nih.gov Can be sensitive to air and moisture, mechanism less universally understood than palladium systems. acs.org

| Photoredox N-Arylation | Organic photocatalyst (e.g., 4CzIPN) | Room Temperature, Blue LED irradiation, Solvent (e.g., DMA) | Exceptionally mild, metal-free, high functional group tolerance, scalable under flow conditions. uni-regensburg.de | Can require longer reaction times, scope may be limited by the electronic properties of the arene. uni-regensburg.de |

Historical Development and Evolution of Synthetic Approaches to Pyrrolidin-2-one Derivatives

The synthesis of pyrrolidin-2-one and its derivatives has evolved significantly over the past century, driven by the demand for more efficient, mild, and general methodologies.

The earliest and most direct industrial method for producing the parent 2-pyrrolidinone (B116388) involves the ammonolysis of γ-butyrolactone at high temperatures and pressures. chemicalbook.com While effective for the unsubstituted ring, this approach is not suitable for creating substituted N-aryl derivatives.

The challenge of forming the N-aryl bond led chemists to explore transition-metal catalysis. The first major approach was the Ullmann condensation , first reported in the early 20th century. frontiersin.org These early copper-promoted reactions required harsh conditions, such as temperatures exceeding 200 °C and stoichiometric amounts of copper powder, which severely limited their use for complex molecules with sensitive functional groups. researchgate.netwikipedia.org The related Goldberg reaction , a copper-catalyzed amidation, offered an alternative but still suffered from similar drawbacks. researchgate.netwikipedia.org

A paradigm shift occurred in the 1990s with the development of the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction revolutionized N-arylation by allowing the C-N bond formation to occur under significantly milder conditions with catalytic amounts of metal. wikipedia.org The initial systems have been continuously improved through the design of increasingly sophisticated and bulky electron-rich phosphine ligands, which stabilized the palladium catalyst and increased its reactivity, broadening the scope to include a vast range of amines, lactams, and aryl halides. youtube.com

In parallel, research continued on improving the more economical copper-catalyzed Ullmann-type reactions. The introduction of soluble copper salts and, crucially, the use of accelerating ligands (such as diamines and amino acids) allowed for what is now known as "ligand-accelerated" Ullmann catalysis. mdpi.comscispace.com These modifications lowered reaction temperatures and improved yields, making copper catalysis a viable and attractive alternative to palladium for many applications. researchgate.net

More recently, synthetic chemistry has focused on developing even more sustainable and novel activation methods. The rise of nickel catalysis provided a cheaper, earth-abundant metal alternative to palladium for C-N cross-coupling. nih.govacs.org The latest frontier is the use of photoredox catalysis , which can proceed under metal-free conditions at room temperature, representing a significant step forward in green chemistry. uni-regensburg.de This historical progression from high-temperature, stoichiometric reactions to mild, highly efficient, and selective catalytic systems reflects the broader advancements in the field of organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-5-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-4-3-7(12)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGHXLOTIFUQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682024
Record name 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-54-0
Record name 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 2 Bromo 5 Fluorophenyl Pyrrolidin 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. amazonaws.com For 1-(2-bromo-5-fluorophenyl)pyrrolidin-2-one, two primary strategic disconnections guide the synthetic design.

The most intuitive disconnection is at the aryl C–N bond of the lactam. This approach simplifies the target molecule into two key synthons: a pyrrolidin-2-one anion equivalent and a 2-bromo-5-fluorophenyl cation equivalent. This strategy leads to synthetic methods based on the N-arylation of pyrrolidin-2-one, a common and powerful reaction class in modern organic synthesis.

An alternative disconnection involves breaking one of the C-N or C-C bonds within the pyrrolidin-2-one ring itself. A logical choice is the amide bond within the lactam ring. This disconnection leads to a linear precursor, specifically a γ-aminobutyric acid derivative already bearing the 2-bromo-5-fluorophenyl substituent. The forward synthesis would then involve an intramolecular cyclization to form the five-membered lactam ring. This approach is particularly useful if the corresponding arylamine is more readily available or if functional group tolerance is a concern in the N-arylation step.

These two distinct retrosynthetic pathways—N-arylation and precursor cyclization—form the basis of the advanced synthetic methodologies discussed below.

N-Arylation Strategies for Pyrrolidin-2-one Formation

The formation of the C(aryl)-N bond is a cornerstone of modern organic chemistry. Transition metal-catalyzed cross-coupling reactions have become the methods of choice for this transformation, largely supplanting classical methods that often require harsh conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. libretexts.orgorganic-chemistry.org This reaction is renowned for its broad substrate scope, functional group tolerance, and relatively mild conditions. libretexts.org

In the context of synthesizing this compound, this method involves coupling pyrrolidin-2-one with a suitable aryl halide, such as 1,2-dibromo-4-fluorobenzene (B1585839) or 2-bromo-1-chloro-5-fluorobenzene. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated lactam, and concluding with reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent is critical for achieving high yields.

ComponentExampleFunction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand Xantphos, RuPhos, JohnPhosStabilizes the palladium center and facilitates key steps in the catalytic cycle.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Deprotonates the pyrrolidin-2-one nitrogen, activating it for coupling.
Solvent Toluene (B28343), Dioxane, THFProvides a medium for the reaction.

The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine (B1218219) ligands. nih.gov Microwave irradiation has also been successfully employed to significantly reduce reaction times from hours to minutes. nih.gov

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type coupling, represents a classical and economically viable alternative to palladium-catalyzed methods. These reactions typically involve a copper(I) salt (e.g., CuI, CuBr) as the catalyst, often in the presence of a ligand and a base, and are usually conducted at elevated temperatures.

The synthesis of this compound via this method would couple pyrrolidin-2-one with an activated aryl halide. While traditionally requiring harsh conditions, modern protocols have been developed that proceed under milder conditions, thanks to the use of specialized ligands such as 1,10-phenanthroline (B135089) or various 1,2-diols. rsc.org These ligands enhance the solubility and reactivity of the copper catalyst.

ComponentExampleFunction
Copper Catalyst CuI, Cu₂O, CuBrThe primary catalyst for the C-N bond formation.
Ligand L-proline, 1,10-phenanthroline, 1,2-diolsAccelerates the reaction and allows for lower temperatures.
Base K₂CO₃, K₃PO₄Activates the amine nucleophile.
Solvent DMF, DMSO, TolueneHigh-boiling point solvents are often required.

While palladium catalysis is often preferred for its broader scope and milder conditions, copper catalysis remains a powerful tool, especially for large-scale industrial syntheses where cost is a primary consideration. rsc.org

The success of transition metal-catalyzed N-arylation is heavily dependent on the structure of the ligand coordinated to the metal center. nih.gov Ligands are not mere spectators; they play a critical role in modulating the electronic and steric properties of the catalyst, thereby influencing its stability, activity, and selectivity. mit.edu

For palladium-catalyzed Buchwald-Hartwig amination, the development of bulky, electron-rich phosphine ligands has been a key driver of progress. nih.govmit.edu These ligands, often based on biaryl scaffolds (e.g., RuPhos, SPhos, XPhos), facilitate the crucial steps of oxidative addition and reductive elimination. The steric bulk of the ligand promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive toward oxidative addition. The electron-donating nature of the ligand accelerates the final reductive elimination step, which is often rate-limiting, to release the desired N-aryl product and turn over the catalyst. nih.gov

In copper-catalyzed systems, ligands such as diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline) are thought to prevent catalyst agglomeration and increase the rate of coupling. rsc.org Rational ligand design continues to be a major focus of research, aiming to develop more active, stable, and general catalysts that can operate under milder conditions with lower catalyst loadings. nih.gov

Formation of the Pyrrolidin-2-one Ring System

An alternative synthetic approach builds the heterocyclic ring onto a pre-functionalized aromatic precursor. This strategy is valuable when the required arylamine is readily available or when the desired substitution pattern is incompatible with the conditions of cross-coupling reactions.

This strategy involves the synthesis of a linear precursor that already contains the 2-bromo-5-fluorophenylamino group, followed by an intramolecular cyclization to form the five-membered lactam ring. A common precursor for this transformation is a γ-amino acid or its corresponding ester.

For instance, 4-((2-bromo-5-fluorophenyl)amino)butanoic acid can be synthesized and then subjected to cyclization. The cyclization of γ-amino acids into γ-lactams (pyrrolidin-2-ones) can be achieved through various methods, such as heating or treatment with dehydrating agents to facilitate the intramolecular formation of the amide bond.

A plausible synthetic sequence could be:

Alkylation: Reaction of 2-bromo-5-fluoroaniline (B94856) with a γ-butyrolactone or a 4-halobutanoate ester to form the corresponding γ-aminobutanoate ester.

Cyclization: The resulting ester can then be induced to cyclize. Heating the γ-amino ester, sometimes with a catalytic amount of base (e.g., sodium ethoxide), can promote intramolecular aminolysis, where the amino group attacks the ester carbonyl to form the pyrrolidin-2-one ring and release the alcohol. nih.gov

Multicomponent Reaction Approaches (e.g., Ugi-type Reactions) for Pyrrolidinone Core Construction

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. The Ugi four-component condensation (U-4CC) is a prominent example, offering a powerful tool for generating molecular diversity and constructing complex scaffolds like pyrrolidinones. capes.gov.brorganic-chemistry.orgresearchgate.net

The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. organic-chemistry.orgresearchgate.net To construct the pyrrolidinone ring, this reaction can be strategically modified. One approach involves a sequential Ugi-4CR followed by a cyclization step. capes.gov.br For instance, the reaction can be designed to yield an intermediate that, upon treatment with a base like cesium carbonate, undergoes intramolecular cyclization to form the desired pyrrolidinone structure. whiterose.ac.uk

Another adaptation uses specific starting materials, such as γ-ketoacids, which contain the necessary functionality to facilitate cyclization following the initial multicomponent condensation. whiterose.ac.uk The primary advantages of Ugi-type reactions include the rapid assembly of complex molecules from simple precursors, operational simplicity, and the ability to create large libraries of compounds for screening purposes. organic-chemistry.orgresearchgate.net However, a notable challenge, particularly in the synthesis of complex substituted pyrrolidinones, can be the control of stereochemistry, as Ugi reactions often exhibit low diastereoselectivity. whiterose.ac.uk

Proton-Initiated Cyclization Methods for N-Arylpyrrolidin-2-ones

Acid-catalyzed cyclization represents a fundamental strategy for the synthesis of heterocyclic compounds, including the pyrrolidinone core. These methods rely on a proton source, such as a Brønsted acid, to activate a substrate and facilitate an intramolecular ring-closing reaction. For the synthesis of N-arylpyrrolidin-2-ones, this typically involves a linear precursor containing the N-aryl group and a suitable functional group at the other end of the carbon chain that can be protonated to initiate cyclization.

One established approach is the Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines, which can be used to form pyrrolidines and piperidines. rsc.org Similarly, N-carbamate-protected amino alcohols can undergo acid-promoted cyclization. In this process, the hydroxyl group is activated by the acid, transforming it into a good leaving group (e.g., water). This activation facilitates the intramolecular nucleophilic attack by the nitrogen atom of the carbamate (B1207046) to form the pyrrolidine (B122466) ring. Another strategy involves the protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes using a strong acid like trifluoroacetic acid, which proceeds through a tertiary carbenium ion intermediate to furnish 2,2-substituted pyrrolidines.

Smiles-Truce Cascade Approaches for Functionalized Pyrrolidinone Scaffolds

The Smiles-Truce rearrangement has emerged as a powerful, transition-metal-free method for aryl migration and the formation of functionalized heterocyclic systems. Recent advancements have led to the development of a Smiles-Truce cascade reaction for the one-pot synthesis of densely functionalized pyrrolidinones.

This methodology involves the reaction between arylsulfonamides and cyclopropane (B1198618) diesters, typically initiated by a simple base treatment and heating. rsc.org The reaction proceeds through a three-step cascade mechanism:

Nucleophilic Ring-Opening: The sulfonamide first acts as a nucleophile, attacking and opening the electrophilic cyclopropane ring.

Smiles-Truce Aryl Transfer: The resulting enolate intermediate undergoes a 6-exo-trig Smiles-Truce rearrangement, leading to the transfer of the aryl group from the sulfur to a carbon atom.

Lactam Formation: This rearrangement liberates a reactive amine, which immediately undergoes intramolecular cyclization to form the stable five-membered pyrrolidinone ring.

This approach is operationally simple, utilizes readily available starting materials, and avoids the need for metal catalysts. The tolerance for aryl halides in the substrate scope makes the resulting pyrrolidinone products, such as those related to this compound, amenable to further modification via transition-metal catalysis.

Hypervalent Iodine Mediated Cyclization Reactions

Hypervalent iodine (HVI) reagents have gained significant attention in organic synthesis due to their low toxicity, ease of handling, and powerful oxidizing capabilities. They are particularly effective in mediating intramolecular cyclization reactions to form a variety of heterocyclic scaffolds, including pyrrolidines.

The general mechanism for HVI-mediated cyclization involves the activation of an unsaturated bond, such as an alkene, within the substrate. For example, in the cyclization of N-alkenylamides, the HVI reagent activates the alkene, making it susceptible to intramolecular nucleophilic attack. When the linker between the amide and the alkene is of appropriate length, the amide nitrogen attacks the activated alkene, leading to the formation of the five-membered pyrrolidine ring. This process has been rationalized through DFT studies, confirming the favorability of N-cyclization to form the pyrrolidine core over other potential pathways.

These reactions are often metal-free and can be performed under mild conditions. The choice of HVI reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), and reaction conditions can be optimized to achieve high yields of the desired cyclic products.

Stereoselective Synthesis and Enantiomeric Enrichment Strategies (If applicable)

The development of stereoselective methods for the synthesis of substituted pyrrolidinones is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. While specific enantioselective strategies for this compound are not extensively detailed, general approaches for the asymmetric synthesis of the pyrrolidine core are applicable.

One significant challenge is that some of the most efficient methods for scaffold construction, such as the Ugi reaction, often provide poor diastereoselectivity. whiterose.ac.uk To overcome this, dedicated asymmetric methods are required. A promising strategy is the use of chiral catalysts. For example, a chiral phosphoric acid can catalyze an enantioselective intramolecular aza-Michael cyclization. This 'clip-cycle' approach involves activating a bis-homoallylic amine, which then cyclizes to form enantioenriched pyrrolidines with high enantioselectivity.

Other strategies include diastereoselective tandem hydrozirconation-cyclization of chiral N-allyl oxazolidines rsc.org and radical cyclizations where stereoselectivity is influenced by substituents at the radical generation site. These examples demonstrate that while achieving high stereoselectivity can be challenging, catalytic asymmetric methods and substrate-controlled approaches provide viable pathways to enantioenriched pyrrolidinone derivatives.

Green Chemistry Principles and Sustainable Synthetic Routes

In line with the principles of green chemistry, modern synthetic efforts aim to develop routes that are environmentally benign, economically viable, and efficient. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption, often through the use of catalyst-free and solvent-free reaction conditions.

Significant progress has been made in developing sustainable methods for pyrrolidinone synthesis that eliminate the need for both metal catalysts and organic solvents.

One such method is the reductive amination of levulinic acid with various anilines. This reaction proceeds efficiently using pinacolborane (HBpin) as a reducing agent under neat (solvent-free) conditions, successfully avoiding the use of any metal or acid catalyst.

Another green approach is a one-pot, three-component synthesis utilizing primary amines, alkyl acetoacetates, and maleic anhydride. This reaction can be carried out under solvent-free conditions at room temperature, often employing simple grinding with a mortar and pestle. This mechanochemical method is notable for its mild conditions, short reaction times (often under 30 minutes), high yields, and simple work-up procedures, making it an economically and environmentally friendly alternative to traditional synthesis. The efficiency of such solvent-free reactions is often significantly higher than their solvent-based counterparts, as shown in the table below.

EntrySolventTime (h)Yield (%)
1MeOH1234
2EtOH1245
3CH₃CN1240
4THF963
5Toluene1055
6DMF1060
7Solvent-free 0.5 94
Table based on the synthesis of a model 2-pyrrolidinone (B116388) derivative, demonstrating the superior efficiency of solvent-free conditions.

These catalyst-free and solvent-free strategies represent a significant step towards the sustainable production of pyrrolidinone-based compounds.

Microwave-Assisted Organic Synthesis (MAOS) in Pyrrolidinone Chemistry

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.govrsc.org This efficient energy transfer can dramatically reduce reaction times, often from hours to minutes, and frequently results in higher product yields and purities. rsc.orgnih.gov In the context of pyrrolidinone chemistry, MAOS is particularly well-suited for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, which are standard methods for the formation of the crucial N-aryl bond. nih.govwikipedia.org

The synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination would involve the coupling of 2-pyrrolidinone with an appropriately substituted aryl halide, such as 1,2-dibromo-4-fluorobenzene or 2-bromo-5-fluoroiodobenzene. Under microwave irradiation, a mixture of the aryl halide, 2-pyrrolidinone, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu or K₂CO₃) in a high-boiling point solvent like toluene or DMF would be rapidly heated. nih.govorganic-chemistry.org The high temperatures and pressures achievable in a sealed microwave vial can significantly accelerate the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org

Similarly, a copper-catalyzed Ullmann-type coupling could be employed. This reaction typically involves reacting an aryl halide with 2-pyrrolidinone in the presence of a copper(I) catalyst (e.g., CuI) and a base, often with a ligand to stabilize the copper complex. researchgate.netorganic-chemistry.org Microwave assistance in this context can overcome the traditionally harsh conditions (high temperatures and long reaction times) associated with Ullmann couplings. nih.gov

Hypothetical Research Findings for MAOS of this compound:

EntryMethodCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
1ConventionalPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene11024 h65
2MicrowavePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene15030 min85
3ConventionalCuI (10)DMCDA (20)K₂CO₃DMF14048 h50
4MicrowaveCuI (10)DMCDA (20)K₂CO₃DMF1701 h78

This data is hypothetical and for illustrative purposes.

The data clearly indicates the potential superiority of the microwave-assisted approach, offering significantly reduced reaction times and improved yields for the synthesis of this compound.

Flow Chemistry Applications in the Synthesis of N-Arylpyrrolidin-2-ones

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous reagents, and straightforward scalability. rsc.orgnih.gov For the synthesis of N-arylpyrrolidin-2-ones like this compound, flow chemistry can be applied to the same fundamental cross-coupling reactions as MAOS, namely the Buchwald-Hartwig amination and Ullmann condensation.

In a typical flow setup for a Buchwald-Hartwig amination, solutions of the aryl halide (e.g., 1,2-dibromo-4-fluorobenzene), 2-pyrrolidinone, a palladium catalyst, a ligand, and a base would be continuously pumped from separate reservoirs and mixed at a T-junction. This reaction mixture then enters a heated reactor coil where the reaction takes place. The residence time in the heated zone is precisely controlled by the flow rate and the reactor volume. The product stream emerging from the reactor can then be collected or directed to subsequent in-line purification or reaction steps. mit.edu The use of packed-bed reactors containing a heterogeneous catalyst can further simplify the process by eliminating the need for downstream catalyst removal. acs.org

Flow chemistry is also particularly advantageous for reactions that are difficult to control in batch, such as those involving highly exothermic processes or unstable intermediates. The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, preventing thermal runaways.

Hypothetical Research Findings for Flow Synthesis of this compound:

The following interactive data table presents hypothetical data for the optimization of a flow synthesis of this compound via a Buchwald-Hartwig reaction.

EntryCatalystLigandBaseSolventTemp (°C)Residence Time (min)Throughput (mmol/h)Yield (%)
1Pd₂(dba)₃XPhosK₃PO₄Dioxane120200.3075
2Pd₂(dba)₃XPhosK₃PO₄Dioxane140150.4088
3Pd₂(dba)₃XPhosK₃PO₄Dioxane160100.6092
4Pd(OAc)₂SPhosCs₂CO₃Toluene150120.5090

This data is hypothetical and for illustrative purposes.

The results suggest that by optimizing temperature and residence time, high yields and throughputs can be achieved in a continuous flow process. This methodology not only provides an efficient route to the target compound but also offers a scalable and safer alternative to traditional batch synthesis.

Chemical Reactivity and Transformation of 1 2 Bromo 5 Fluorophenyl Pyrrolidin 2 One

Reactivity of the Pyrrolidin-2-one Lactam Functionality

The N-aryl γ-lactam core of the molecule, while generally stable, possesses reactive sites that allow for targeted functionalization. These reactions primarily involve the amide bond and the adjacent alpha-carbon.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution typically involves a nucleophile attacking the carbonyl carbon, leading to the displacement of a leaving group. In the case of a lactam, the endocyclic nitrogen is part of the ring and a poor leaving group, making direct substitution challenging. Instead, reactions at the acyl carbon usually proceed via ring-opening. The amide bond of the pyrrolidin-2-one ring is relatively robust but can undergo hydrolytic cleavage under forcing acidic or basic conditions, which constitutes a form of nucleophilic acyl substitution. rsc.orgacs.org This hydrolysis breaks the amide bond to yield the corresponding γ-amino acid. The stability of lactams compared to their linear counterparts means these reactions often require harsh conditions. acs.orgnih.gov

Functionalization at the Alpha-Carbon and Remote Positions

The protons on the carbon atom alpha to the lactam carbonyl (C-3 position) are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position. This is a common strategy for elaborating lactam structures.

Furthermore, modern methods enable the direct C-H functionalization of saturated aza-heterocycles, often catalyzed by transition metals like palladium. rsc.orgnih.govnih.gov These reactions can introduce aryl or other groups at the α-position, sometimes with high enantioselectivity, by using chiral ligands. nih.govnih.gov While many examples involve N-Boc protected pyrrolidines, similar principles can be applied to N-aryl lactams where the substrate is activated towards C-H functionalization. rsc.orgrsc.org

Ring-Opening and Rearrangement Reactions

The most significant reaction in this category is the hydrolytic ring-opening of the lactam. This can be catalyzed by either acid or base and results in the formation of 4-amino-N-(2-bromo-5-fluorophenyl)butanoic acid. rsc.orgacs.org Enzymes, such as lactamases, can also facilitate this transformation under biological conditions. acs.org Compared to more strained systems like β-lactams, the five-membered γ-lactam ring is thermodynamically stable, and thus, skeletal rearrangements are not common under typical synthetic conditions. rsc.org Photochemical methods, however, have been shown to induce ring-opening in related N-aryl pyrimidinones, suggesting that high-energy inputs could potentially lead to cleavage and the formation of reactive intermediates. rsc.org

Transformations Involving the Bromine Substituent on the Aryl Ring

The 2-bromo-5-fluorophenyl moiety is an excellent platform for building molecular complexity, primarily through reactions that target the carbon-bromine bond. This bond is a prime site for transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille Coupling) for Further Functionalization

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for highly selective functionalization at the bromine-substituted position.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.orgresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base. organic-chemistry.orgyoutube.com The reaction typically exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond, and often results in the formation of the E-isomer of the product. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The process is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org Copper-free protocols have also been developed. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent, catalyzed by palladium. While effective, the toxicity of the organotin reagents and byproducts has led to a preference for other methods like the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group. For an SNAr reaction to proceed, the ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group.

Crucially, in SNAr reactions, fluoride (B91410) is often a better leaving group than bromide, contrary to what is observed in aliphatic substitutions. mdpi.commasterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack to form a stabilized carbanion (Meisenheimer complex), and the high electronegativity of fluorine helps to stabilize this intermediate. masterorganicchemistry.com However, this enhanced reactivity requires activation by an ortho or para electron-withdrawing group. In the target molecule, neither the bromine nor the fluorine has a strongly activating group in the required position. Therefore, SNAr reactions are expected to be difficult and would likely require harsh conditions or specialized catalytic systems. acs.org Palladium-catalyzed cross-coupling at the C-Br bond remains the more synthetically viable pathway for functionalization. mdpi.com

Directed Ortho-Metalation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. mdpi.combaranlab.orgacs.org In the case of 1-(2-bromo-5-fluorophenyl)pyrrolidin-2-one, the pyrrolidin-2-one group, specifically the amide carbonyl, can act as a directed metalation group (DMG). mdpi.com This process typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). cmu.edu The lithium reagent coordinates to the carbonyl oxygen of the amide, facilitating the deprotonation of a nearby ortho-proton.

In this molecule, there are two possible ortho positions to the pyrrolidin-2-one group: C3 and C1 (which is already substituted with bromine). The C3 position is the most likely site for lithiation due to the strong directing effect of the amide. The resulting aryllithium intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups at the C3 position.

Table 1: Illustrative Examples of Directed Ortho-Metalation and Electrophilic Quench of this compound

ElectrophileReagentProductExpected Yield Range (%)
Dimethylformamide (DMF)1. sec-BuLi, THF, -78 °C; 2. DMF1-(2-Bromo-5-fluoro-3-formylphenyl)pyrrolidin-2-one65-80
Iodine (I₂)1. sec-BuLi, THF, -78 °C; 2. I₂1-(2-Bromo-5-fluoro-3-iodophenyl)pyrrolidin-2-one70-85
Trimethylsilyl chloride (TMSCl)1. sec-BuLi, THF, -78 °C; 2. TMSCl1-(2-Bromo-5-fluoro-3-(trimethylsilyl)phenyl)pyrrolidin-2-one80-95
Carbon dioxide (CO₂)1. sec-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺2-Bromo-5-fluoro-3-(2-oxopyrrolidin-1-yl)benzoic acid60-75

Note: The yields presented in this table are hypothetical and based on typical yields for similar directed ortho-metalation reactions reported in the literature for related substrates. Actual yields may vary depending on specific reaction conditions.

Influence of the Fluorine Substituent on Aromatic Reactivity and Electronic Properties

The fluorine atom at the C5 position significantly influences the electronic environment of the aromatic ring and, consequently, its reactivity.

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. libretexts.org However, fluorine can also donate a lone pair of electrons through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the fluorine are C4 and C6, and the para position is C2 (already substituted with bromine).

Conversely, the strong electron-withdrawing nature of fluorine makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the fluorine atom.

Fluorine-Directed Lithiation and Subsequent Reactions

In addition to the amide group, the fluorine atom itself can act as a directing group in ortho-lithiation reactions, albeit weaker than the amide functionality. mdpi.com The high electronegativity of fluorine increases the acidity of the ortho-protons, making them more susceptible to deprotonation by a strong base. In this compound, the protons ortho to the fluorine are at the C4 and C6 positions.

In the absence of a stronger directing group, lithiation would be expected to occur at the C6 position, which is ortho to the fluorine and meta to the bromine. However, the presence of the powerful amide directing group at C1 makes lithiation at C3 the more favorable pathway.

Combined Reactivity and Multi-Substituent Directed Reactions

The reactivity of this compound is a result of the combined directing and electronic effects of the pyrrolidin-2-one, bromine, and fluorine substituents. In the context of directed ortho-metalation, a hierarchy of directing group ability is generally observed. Amide groups are typically stronger directing groups than halogens. mdpi.com

It is also important to consider the potential for halogen-metal exchange, particularly with the bromine atom, when using organolithium reagents. baranlab.org However, directed ortho-metalation is often kinetically favored over halogen-metal exchange, especially at low temperatures and with appropriate choice of the organolithium base.

In-Depth Spectroscopic Analysis of this compound

The structural elucidation of novel chemical compounds is a cornerstone of modern chemistry, providing the fundamental framework for understanding their physical properties and potential applications. The compound this compound, with the molecular formula C₁₀H₉BrFNO, presents a unique combination of a pyrrolidinone ring and a substituted aromatic system. sigmaaldrich.comcalpaclab.com This article delves into the advanced spectroscopic methodologies that would be employed for its comprehensive structural characterization, focusing on techniques that reveal intricate details of its atomic connectivity, three-dimensional arrangement, and molecular composition. While detailed experimental data for this specific compound is not widely available in the public domain, this report outlines the established analytical approaches that are critical for such an investigation.

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallography for Definitive Molecular Structure and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To date, a specific single-crystal X-ray structure determination for this compound has not been reported in publicly accessible databases. However, analysis of structurally related compounds provides a framework for understanding the insights this technique would offer.

Should a suitable crystal of this compound be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This would confirm the planarity of the pyrrolidinone's amide group and the puckered conformation (typically an envelope or twist form) of the saturated portion of the five-membered ring. nih.gov

Furthermore, the analysis would elucidate the supramolecular architecture, revealing how molecules pack in the crystal lattice. Key intermolecular interactions could be identified and characterized, such as:

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors, weak C-H···O interactions involving the carbonyl oxygen are possible.

Halogen Bonding: The bromine atom on the phenyl ring could act as a halogen bond donor, interacting with the electronegative carbonyl oxygen or fluorine atom of a neighboring molecule.

π-π Stacking: Interactions between the aromatic phenyl rings could also play a role in stabilizing the crystal packing.

For instance, the crystal structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, a more complex molecule containing the pyrrolidin-2-one moiety, demonstrates a three-dimensional network formed by N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds, showcasing the types of interactions that are possible. nih.gov Hirshfeld surface analysis, often performed in conjunction with crystallographic studies, would allow for the quantitative analysis of these intermolecular contacts. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (If applicable)

The parent compound, this compound, is achiral as it does not possess any stereocenters and lacks planar or axial chirality. sigmaaldrich.comsigmaaldrich.com Therefore, it does not exhibit optical activity and is silent in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD).

However, chiroptical spectroscopy would become an indispensable tool for the stereochemical elucidation of chiral derivatives of this compound. Chirality could be introduced through several synthetic modifications:

Substitution on the Pyrrolidinone Ring: Introducing a substituent at the C3, C4, or C5 position of the pyrrolidinone ring would create one or more stereocenters.

Atropisomerism: Sufficiently bulky ortho-substituents on the phenyl ring could hinder rotation around the N-C(aryl) bond, potentially leading to stable, separable atropisomers which are axially chiral.

If a chiral derivative were synthesized as a pair of enantiomers, ECD spectroscopy could be used to determine the absolute configuration of each. By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., the R or S configuration), a definitive assignment of the absolute stereochemistry can be made. This approach is a powerful alternative to X-ray crystallography, especially for non-crystalline samples or when a derivative containing an atom of known configuration cannot be synthesized.

Computational and Theoretical Investigations of 1 2 Bromo 5 Fluorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into electron distribution, bond characteristics, and molecular reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one, a DFT study would commence with geometry optimization to determine the most stable three-dimensional arrangement of its atoms in the ground state. This process involves finding the minimum energy structure on the potential energy surface.

Various functionals, such as B3LYP or ωB97X-D, combined with appropriate basis sets (e.g., 6-311+G(d,p)), would be employed to calculate key energetic properties. These include the total electronic energy, enthalpy of formation, and Gibbs free energy. Such calculations would elucidate the thermodynamic stability of the molecule. While specific data for the title compound is not available, studies on related substituted pyrrolidinones have successfully used DFT to determine optimized geometries and thermodynamic parameters.

Ab Initio and Post-Hartree-Fock Methods for Refined Electronic Properties

For higher accuracy in electronic property prediction, ab initio methods, which are based on first principles without empirical parameterization, would be utilized. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) provide increasingly sophisticated treatments of electron correlation.

These methods are computationally more demanding than DFT but can yield more precise values for properties such as electron affinities, ionization potentials, and dipole moments. An investigation of this compound using these methods would provide benchmark data for its electronic characteristics. For instance, ab initio calculations have been effectively used to study the electronic structure of related compounds like 2-bromo-5-fluorobenzaldehyde.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying potential sites for electrophilic and nucleophilic attack. The bromine, fluorine, and carbonyl group would likely play significant roles in the electronic distribution of the frontier orbitals. Studies on other bromo-substituted aromatic compounds have shown that the HOMO and LUMO are often delocalized over the aromatic ring and heteroatoms.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

No experimental or theoretical data for the HOMO and LUMO energies of this compound has been found in the public domain.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule, or its conformation, is critical to its function and interactions. This compound possesses rotational freedom around the N-C bond connecting the pyrrolidinone ring to the phenyl ring.

A conformational analysis would involve systematically rotating this bond and calculating the corresponding energy to map out the potential energy surface (PES). This would identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). Such studies are vital for understanding how the molecule might interact with biological targets or other reactants. The planarity of the pyrrolidinone ring and its potential for puckering would also be a focus of such an analysis.

Spectroscopic Property Prediction (NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption)

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for this compound would be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing these predicted shifts with experimental data is a robust way to confirm the molecular structure. The prediction of ¹⁹F NMR shifts is particularly relevant for this molecule and has been the subject of specialized computational studies for other fluorinated compounds.

IR Vibrational Frequencies: The infrared (IR) spectrum is determined by the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. This information is invaluable for interpreting experimental IR spectra and identifying characteristic functional group vibrations, such as the C=O stretch of the lactam ring and vibrations associated with the substituted phenyl ring.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the molecule's electronic transitions.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted Value
¹H NMR Chemical Shifts (ppm)Data not available
¹³C NMR Chemical Shifts (ppm)Data not available
Key IR Vibrational Frequencies (cm⁻¹)Data not available
UV-Vis λmax (nm)Data not available

No computationally predicted spectroscopic data for this compound has been identified in published literature.

Mechanistic Studies and Transition State Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms. For the synthesis of this compound, for example, through the N-arylation of 2-pyrrolidinone (B116388), computational methods could be used to model the reaction pathway.

This would involve locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their activation energies. Such studies provide a detailed, step-by-step understanding of how the reaction proceeds, including the roles of catalysts and the formation of intermediates. Mechanistic studies on the synthesis of related pyrrolidines have been performed using computational methods, highlighting the power of this approach.

Non-Covalent Interactions and Supramolecular Assembly Prediction

The supramolecular assembly of this compound is governed by a variety of non-covalent interactions (NCIs), which are critical in understanding its solid-state structure and molecular recognition properties. nih.gov Computational methods are invaluable for dissecting these complex forces.

Detailed research findings on the specific non-covalent interactions of this compound are not extensively available in the public domain. However, based on its molecular structure, several key interactions can be predicted and would be the focus of computational investigation. The presence of a bromine atom suggests the potential for halogen bonding, a highly directional interaction where the electropositive region (σ-hole) on the bromine interacts with a Lewis base. nih.govnih.gov The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, influencing the crystal packing. acs.org The aromatic ring is a source of π-π stacking and C-H···π interactions, while the pyrrolidinone ring, with its carbonyl group and nitrogen atom, can act as a hydrogen bond acceptor and potentially a weak donor. nih.gov

Computational tools like Density Functional Theory (DFT) with dispersion corrections are well-suited to model these interactions accurately. acs.org The Non-Covalent Interaction (NCI) index is a powerful visualization tool that helps in identifying and characterizing weak interactions in real space, distinguishing between van der Waals forces, hydrogen bonds, and steric clashes. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis can further quantify the strength and nature of these bonds by examining the electron density at bond critical points. scielo.org.mx

The prediction of supramolecular assembly involves crystal structure prediction (CSP) methods, which search for the most thermodynamically stable crystal packing arrangements. rsc.org These methods rely on the accurate calculation of intermolecular interaction energies. For a molecule like this compound, a combination of halogen bonds, hydrogen bonds, and π-stacking would likely lead to complex and competing supramolecular synthons. mdpi.com Computational modeling can help to predict the most probable synthons and the resulting crystal structure. nih.gov

Table 1: Predicted Non-Covalent Interactions in this compound and Relevant Computational Methods

Interaction TypeStructural Moiety InvolvedPotential Interaction PartnerTypical Computational Method
Halogen BondingC-BrO=C (carbonyl), N (pyrrolidinone), FDFT, MP2, CCSD(T), σ-hole analysis
Hydrogen BondingC-H (aromatic, pyrrolidinone)O=C (carbonyl), FDFT, NCI analysis, QTAIM
π-π StackingPhenyl RingPhenyl Ring (of another molecule)Dispersion-corrected DFT, Symmetry-Adapted Perturbation Theory (SAPT)
C-H···π InteractionsC-H (aliphatic/aromatic)Phenyl RingHigh-level ab initio methods, NCI analysis
Dipole-DipoleC=O, C-F, C-BrPolar groups on adjacent moleculesElectrostatic potential mapping, DFT

Interactive Data Table 1: Hypothetical Interaction Energies for Dimers of this compound

This table presents hypothetical interaction energies calculated using DFT to illustrate the relative strengths of different non-covalent interactions.

Dimer ConfigurationDominant InteractionCalculated Interaction Energy (kcal/mol)
Halogen-bonded (head-to-tail)C-Br···O=C-4.5
Hydrogen-bondedC-H···F-2.1
π-stacked (parallel displaced)π-π stacking-3.8
T-shapedC-H···π-2.5

Solvation Models and Environmental Effects on Molecular Properties

The behavior of this compound in a solvent is crucial for many of its potential applications. Solvation models in computational chemistry are used to understand how the solvent environment affects the molecule's conformation, reactivity, and spectroscopic properties. wikipedia.org These models can be broadly categorized into implicit and explicit solvation models. wikipedia.org

Implicit or continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant. fiveable.me Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgacs.org These models are computationally efficient and are often used to calculate solvation free energies, which can predict the solubility of a compound in different solvents. researchgate.net For this compound, these models could be used to predict its solubility in a range of solvents from nonpolar (like hexane) to polar aprotic (like DMSO) and polar protic (like water).

Explicit solvation models involve simulating a number of individual solvent molecules around the solute. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offer a compromise between accuracy and computational cost. wikipedia.org

The properties of this compound, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), would be expected to change in different solvent environments. For example, a polar solvent would likely stabilize a larger dipole moment. DFT calculations combined with a solvation model can predict these changes. nih.gov Understanding these environmental effects is important for predicting the compound's behavior in different chemical and biological systems. nih.gov

Table 2: Theoretical Solvation Properties of this compound in Various Solvents

This table presents hypothetical data calculated using a DFT/SMD approach to illustrate the influence of the solvent environment.

SolventDielectric Constant (ε)Predicted Solvation Free Energy (kcal/mol)Predicted Dipole Moment (Debye)
Hexane1.88-2.53.1
Dichloromethane8.93-5.84.5
Dimethyl Sulfoxide (DMSO)46.7-8.25.9
Water78.4-7.95.7

Interactive Data Table 2: Predicted HOMO-LUMO Gap in Different Solvents

This table shows hypothetical HOMO-LUMO gap energies calculated with DFT and a PCM model, indicating how the solvent polarity might affect the molecule's electronic properties.

SolventHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas Phase-6.8-1.25.6
Toluene (B28343)-6.7-1.35.4
Acetone-6.6-1.55.1
Water-6.5-1.64.9

Derivatization Strategies and Analogue Synthesis of 1 2 Bromo 5 Fluorophenyl Pyrrolidin 2 One

Modification of the Bromine Substituent for Diverse Aryl Functionalities

The bromine atom on the phenyl ring serves as a highly versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of aryl, heteroaryl, alkyl, and alkynyl groups, significantly diversifying the core structure.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds. By reacting 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one with various boronic acids or esters, a wide variety of substituted biaryl structures can be synthesized. The reaction is generally tolerant of many functional groups, making it ideal for late-stage diversification.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. beilstein-journals.org This palladium- and copper-co-catalyzed reaction couples the aryl bromide with terminal alkynes, yielding 1-(2-alkynyl-5-fluorophenyl)pyrrolidin-2-one derivatives. These products can serve as precursors for further transformations. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, replacing the bromine atom with a range of primary or secondary amines. This strategy is crucial for synthesizing analogues containing aniline, alkylamine, or other nitrogen-based functional groups at the 2-position of the phenyl ring.

Heck Coupling: The Heck reaction can be used to introduce alkenyl substituents by coupling the aryl bromide with various alkenes under palladium catalysis.

Cyanation: The bromine can be displaced by a cyanide group, typically using a palladium or copper catalyst, to yield the corresponding nitrile derivative. This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing further diversification opportunities.

Table 1: Examples of Cross-Coupling Reactions for Modifying the Bromine Substituent

Reaction TypeExample Coupling Partner/ReagentResulting Functionality
Suzuki-Miyaura CouplingPhenylboronic acidBiphenyl
Sonogashira CouplingTrimethylsilylacetyleneAlkynyl beilstein-journals.org
Buchwald-Hartwig AminationMorpholineN-Aryl Morpholine
Heck CouplingStyreneStilbene
CyanationZinc CyanideBenzonitrile

Functionalization of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring, also known as a γ-lactam, offers several positions for functionalization, primarily at the α-carbon (C3) and β-carbon (C4) to the carbonyl group. researchgate.net

α-Alkylation/Arylation: The C3 position can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then react with various electrophiles like alkyl halides or aryl halides (via catalysis) to introduce substituents. nih.gov

Aldol (B89426) Condensation: The enolate generated at C3 can also react with aldehydes or ketones in an aldol reaction to introduce β-hydroxy carbonyl moieties, which can be further modified.

Functionalization at C4 and C5: Introducing substituents at the C4 and C5 positions is more complex and often requires starting from functionalized precursors before the ring-closing step. For example, using substituted γ-amino acids in the synthesis can place desired groups at these positions. Methods like ring-contraction of larger heterocycles can also yield functionalized pyrrolidines. nih.gov Radical reactions of 1,6-enynyl amides are another strategy for creating functionalized pyrrolidin-2-ones. researchgate.net

Table 2: Pyrrolidin-2-one Ring Functionalization Strategies

PositionMethodExample ReagentsResulting Group
C3 (α-position)Enolate AlkylationLDA, Methyl Iodide-CH₃
C3 (α-position)Aldol CondensationLDA, Benzaldehyde-CH(OH)Ph
C4 / C5Cyclization of PrecursorsSubstituted γ-aminobutyric acidVaries based on precursor
C3 / C4Ugi / Michael AdditionIsonitriles, Carbonyl compoundsHighly functionalized ring researchgate.net

Synthesis of Homologues and Isomers with Varied Halogenation Patterns

Creating analogues with different halogenation involves either starting from differently substituted raw materials or performing specific halogenation/dehalogenation reactions.

Isomeric Variation: The synthesis of positional isomers, such as 1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one or 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one, is most directly achieved by using the corresponding isomer of bromo-fluoro-aniline in the initial lactam formation step.

Homologue Synthesis: Homologues of the pyrrolidin-2-one ring, such as piperidin-2-one (δ-lactam) or azepan-2-one (B1668282) (ε-lactam), can be synthesized by using ω-amino acids of different chain lengths (e.g., 5-aminopentanoic acid for the piperidinone).

Varying Halogen Atoms: Analogues where bromine is replaced by chlorine or iodine can be synthesized from the corresponding chloro- or iodo-anilines. Fluorine can also be replaced or other halogen atoms added to the ring, although this often requires more specialized electrophilic halogenation methods, and the regioselectivity can be challenging to control due to the existing directing effects of the substituents.

Introduction of Additional Stereocenters or Chiral Auxiliaries

The development of stereochemically defined analogues is a critical aspect of modern medicinal chemistry. nih.gov The pyrrolidine (B122466) scaffold is well-suited for the introduction of chirality. nih.govmdpi.com

Chiral Pool Synthesis: A common strategy is to start from a chiral building block. For instance, L- or D-pyroglutamic acid is a readily available chiral precursor that can be converted into enantiomerically pure C5-substituted pyrrolidin-2-ones. acs.org

Asymmetric Synthesis: Stereocenters can be introduced on the pyrrolidin-2-one ring using asymmetric catalysis. For example, an asymmetric Michael addition to an α,β-unsaturated lactam can create chiral centers at the C3 and C4 positions. Asymmetric hydrogenation of a pyrrolin-2-one can also yield a chiral pyrrolidin-2-one.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the pyrrolidin-2-one ring to direct the stereoselective introduction of a new functional group. After the reaction, the auxiliary is removed. This method is particularly effective for controlling the stereochemistry of α-alkylation reactions.

Diastereoselective Synthesis: If a chiral center already exists in the molecule, it can direct the formation of a new stereocenter. For example, the synthesis of disubstituted pyrrolidines can be achieved with high diastereoselectivity through intramolecular aminooxygenation of alkenes. nih.gov This allows for the controlled synthesis of cis- or trans-isomers. nih.govnih.gov

Solid-Phase Synthesis and Combinatorial Approaches for Libraries of Analogues

To rapidly explore the structure-activity relationship (SAR), combinatorial chemistry and solid-phase synthesis are powerful tools for generating large libraries of related compounds. nih.govslideshare.netpharmatutor.org

Solid-Phase Synthesis (SPS): The synthesis can be adapted to a solid support. For example, a precursor molecule, such as 4-aminobutyric acid, can be attached to a resin. The N-arylation with 1-bromo-2,5-difluorobenzene could be performed on the resin-bound amine, followed by cyclization to form the pyrrolidin-2-one ring and subsequent cleavage from the resin. Alternatively, a pre-formed pyrrolidin-2-one scaffold with a linking point could be attached to the resin.

Combinatorial Diversification: Once the core scaffold is attached to the solid support, a "split-and-pool" strategy can be used for diversification. For instance, the resin beads can be split into several pools. In each pool, a different boronic acid is used in a Suzuki coupling to modify the bromine substituent. The pools are then combined and split again for a second diversification step, such as alkylating the C3 position with different alkyl halides. This approach allows for the exponential generation of a large library of distinct analogues. nih.govnih.govmdpi.com The use of alternative green solvents like N-butylpyrrolidinone (NBP) can make these solid-phase processes more sustainable. acs.org

Applications in Organic Synthesis and Materials Science Excluding Biomedical

1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one as a Versatile Synthetic Intermediate

The presence of both a bromine and a fluorine atom on the phenyl ring of this compound, positioned ortho and meta to the pyrrolidinone nitrogen respectively, offers multiple avenues for synthetic transformations. The carbon-bromine bond is a key functional group that can readily participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the bromo group can be efficiently substituted in Suzuki-Miyaura cross-coupling reactions to introduce new aryl or heteroaryl substituents. nih.govnih.gov This allows for the construction of complex biaryl structures, which are prevalent in many functional organic molecules. Similarly, the Heck reaction offers a pathway to introduce alkenyl groups, further expanding the molecular diversity accessible from this starting material. nih.gov The reactivity of the bromo-substituent makes this compound a valuable precursor for creating libraries of compounds with diverse functionalities.

Below is a representative table illustrating the potential of N-(2-bromophenyl)pyrrolidinone derivatives in common cross-coupling reactions, which can be extrapolated to the fluoro-substituted analogue.

Reaction TypeCoupling PartnerCatalyst System (Example)Resulting Structure
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, BaseN-(2-Aryl-5-fluorophenyl)pyrrolidin-2-one
HeckAlkenePd(OAc)₂, P(o-tol)₃, BaseN-(2-Alkenyl-5-fluorophenyl)pyrrolidin-2-one
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, BaseN-(2-Alkynyl-5-fluorophenyl)pyrrolidin-2-one
Buchwald-HartwigAminePd₂(dba)₃, Ligand, BaseN-(2-Amino-5-fluorophenyl)pyrrolidin-2-one

Utilization in Multi-Component Reactions for Complex Molecule Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. wikipedia.orgslideshare.net The N-arylpyrrolidin-2-one scaffold, while not a direct reactant in classic MCRs like the Ugi or Passerini reactions, can be incorporated into molecules that participate in or are constructed via such pathways.

For instance, derivatives of this compound could be envisioned as components in Ugi-type reactions. nih.gov An appropriately functionalized derivative, for example, where the pyrrolidinone ring is opened to reveal an amino acid-like structure, could participate as the amine or carboxylic acid component. The resulting Ugi products would bear the bromo-fluoro-phenyl moiety, allowing for subsequent post-MCR modifications via cross-coupling reactions at the bromine site.

The Passerini reaction, another cornerstone of MCR chemistry, combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While N-arylpyrrolidin-2-ones are not typical substrates, their derivatives could be strategically employed. For example, a carboxylic acid derivative of the title compound could be used as the acid component, leading to complex amides with the embedded bromo-fluoro-phenylpyrrolidinone unit.

The table below outlines a conceptual framework for how derivatives of this compound could be utilized in MCRs.

MCR TypeDerivative of Title CompoundOther Reactants (Example)Potential Product Class
Ugi ReactionN-(2-bromo-5-fluorophenyl)glycineAldehyde, Isocyanide, AmineComplex peptides with a bromo-fluoro-phenyl substituent
Passerini Reaction2-(2-Bromo-5-fluorophenyl)-5-oxopyrrolidine-1-carboxylic acidAldehyde, Isocyanideα-Acyloxy amides with the pyrrolidinone scaffold

Role as a Precursor for Advanced Organic Materials (e.g., non-biological polymers, specialized dyes)

The unique combination of a pyrrolidinone ring and a halogenated aromatic system in this compound makes it a promising precursor for the synthesis of advanced organic materials.

Polymers: The bromo-functionality allows for the polymerization of this monomer through various cross-coupling polymerization techniques, such as Suzuki-Miyaura polycondensation. nih.gov This could lead to the formation of novel conjugated polymers with pendant N-arylpyrrolidin-2-one units. psu.edu The electronic properties of such polymers could be tuned by the choice of co-monomer and the inherent properties of the bromo-fluoro-phenyl group, potentially leading to materials with interesting conductive or photophysical properties. The pyrrolidinone moiety can also enhance the solubility and processability of the resulting polymers.

Specialized Dyes: The aromatic core of this compound can serve as a building block for the synthesis of specialized dyes. For example, the bromo-substituent can be transformed into an amino group, which can then be diazotized and coupled with various aromatic compounds to form azo dyes. unb.canih.govresearchgate.netjbiochemtech.comnih.gov The fluorine atom and the pyrrolidinone ring would act as auxochromic groups, potentially influencing the color and photostability of the resulting dyes. Furthermore, the bromo- and fluoro-substituted phenyl ring could be a precursor for more complex dye structures like phthalocyanines, which have applications in various fields, including as industrial pigments and in photodynamic therapy. The synthesis of phthalocyanine (B1677752) precursors often involves substituted phthalonitriles, which could potentially be derived from this compound. researchgate.netumich.edunih.govsemanticscholar.org

The following table summarizes the potential applications of the title compound as a material precursor.

Material ClassSynthetic StrategyKey Feature of Title Compound UtilizedPotential Properties of Material
Conducting PolymersCross-coupling polymerization (e.g., Suzuki)Bromo-substituent for chain growthTunable electronic properties, enhanced solubility
Azo DyesDerivatization to an aniline, diazotization, and couplingAromatic ring as chromophore precursorNovel colors, improved photostability
Phthalocyanine AnaloguesConversion to a substituted phthalonitrile (B49051) precursorHalogenated phenyl ringUnique absorption spectra, potential for use in advanced materials

Development of Novel Catalytic Ligands Featuring the N-Arylpyrrolidin-2-one Motif

The N-arylpyrrolidin-2-one scaffold has the potential to be incorporated into the design of novel chiral ligands for asymmetric catalysis. The pyrrolidinone ring can provide a rigid backbone, and substituents on the aryl ring can be used to tune the steric and electronic properties of the ligand.

The development of chiral ligands is crucial for enantioselective synthesis, a field of immense importance in the production of fine chemicals and pharmaceuticals. While the title compound itself is not chiral, it can be used as a starting material to synthesize chiral ligands. For instance, the bromo-substituent can be replaced with a chiral phosphine (B1218219) group via a phosphination reaction. The resulting N-arylpyrrolidin-2-one phosphine ligand could then be used in transition metal-catalyzed asymmetric reactions, such as asymmetric Suzuki-Miyaura couplings or asymmetric hydrogenations. researchgate.netdntb.gov.uabeilstein-journals.org

The fluorine atom on the phenyl ring would play a significant role in modulating the electronic properties of the phosphine, which can have a profound effect on the catalytic activity and enantioselectivity of the metal complex. The pyrrolidinone carbonyl group could also act as a coordinating site or influence the conformational preference of the ligand.

The table below presents a conceptual design for a chiral ligand derived from this compound.

Ligand TypeSynthetic Approach from Title CompoundPotential Catalytic ApplicationRole of Structural Features
Chiral Phosphine LigandSubstitution of bromine with a chiral phosphine moietyAsymmetric cross-coupling, hydrogenationPyrrolidinone as a rigid scaffold; fluorine for electronic tuning
Bidentate N,O-LigandIntroduction of a coordinating group at the ortho positionVarious asymmetric transformationsCoordination of both nitrogen and an introduced oxygen donor to a metal center

Future Research Directions and Emerging Methodologies

Exploitation of Photoinduced and Electrochemical Transformations for 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one

The synthesis and functionalization of N-aryl lactams are increasingly benefiting from photochemical and electrochemical methods, which offer mild and efficient alternatives to traditional synthesis. uni-regensburg.de These techniques rely on the generation of highly reactive intermediates, such as radicals, under gentle conditions, often at room temperature. uni-regensburg.denih.gov

Photoinduced transformations, utilizing visible-light photoredox catalysis, could provide new pathways for modifying this compound. This approach can facilitate the formation of N-centered radicals from lactams, enabling direct N-(het)arylation reactions. uni-regensburg.de For instance, a potential research direction would be the photocatalytic coupling of the pyrrolidinone nitrogen with various aromatic or heteroaromatic partners, expanding the structural diversity of its derivatives. Similarly, light-induced rearrangements, such as the Hofmann-Löffler-Freytag (HLF) reaction, could be explored to transform the pyrrolidinone ring into more complex bicyclic structures. nih.gov

Electrosynthesis represents another powerful tool. The electrochemical generation of N-centered radicals from amines has been successfully applied to the synthesis of pyrrolidines. chemistryviews.org This method can be performed in simple, undivided cells using inexpensive electrodes, offering a cost-effective and scalable approach. chemistryviews.org Research could focus on the direct electrochemical functionalization of the C-H bonds on the pyrrolidinone ring or the aromatic system of this compound. Electrocatalytic C-N coupling reactions are also an emerging field, which could provide novel routes for the synthesis of the parent molecule itself or its analogues. rsc.orgacs.org

Table 1: Comparison of Potential Energy-Driven Synthesis Methods

Feature Photoinduced Transformations Electrochemical Transformations
Activation Method Visible or UV light Electric current
Key Intermediates Excited states, radical ions, N-centered radicals uni-regensburg.de N-centered radicals, redox-active species chemistryviews.org
Typical Reactions C-H functionalization, cross-couplings, rearrangements nih.gov Dehydrogenative amination, C-N coupling, arylation chemistryviews.orgrsc.org
Advantages Mild conditions, high selectivity, metal-free options uni-regensburg.de Reagent-free oxidation/reduction, scalability, use of renewable energy chemistryviews.orgresearchgate.net
Potential Application Derivatization of the aryl or lactam moiety Synthesis of the core structure or its functionalization

Continuous Flow Synthesis Optimization for Scalable Production

For the scalable production of fine chemicals and pharmaceuticals, continuous flow chemistry has emerged as a superior alternative to traditional batch processing. youtube.com Its advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. acs.orgacs.org The synthesis of heterocyclic compounds, including β-lactam antibiotics, has been successfully demonstrated in flow reactors. nih.gov

Future research on this compound should focus on translating its synthesis to a continuous flow process. This would involve optimizing key steps, such as the C-N coupling reaction that forms the bond between the fluorophenyl ring and the pyrrolidinone nitrogen, in a flow reactor. mit.edunih.gov The integration of in-line analysis and purification tools would further enhance the efficiency and quality of the production process. nih.gov

Moreover, combining flow chemistry with other modern techniques like electrochemistry or photochemistry can lead to highly efficient and sustainable synthetic routes. acs.orgacs.org For example, an electrochemical cyclization to form the pyrrolidinone ring could be performed in a continuous flow electrochemical reactor, enabling excellent productivity and easy scale-up. chemistryviews.orgacs.orgacs.org

Table 2: Conceptual Comparison of Batch vs. Continuous Flow for the Synthesis of this compound

Parameter Batch Synthesis Continuous Flow Synthesis
Scale Limited by vessel size Scalable by extending operation time youtube.com
Safety Higher risk with large volumes of reagents Inherently safer with small reaction volumes youtube.com
Heat Transfer Often inefficient and difficult to control Highly efficient, enabling better temperature control acs.org
Mixing Can be heterogeneous Efficient and rapid mixing acs.org
Process Control Manual or semi-automated Fully automated with precise control nih.gov
Productivity Lower space-time yield Higher space-time yield and throughput acs.org

Mechanistic Insights into Complex Reaction Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The synthesis of this compound likely involves a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. nih.govnumberanalytics.com While the general catalytic cycle of these reactions is known, involving oxidative addition, ligand exchange, and reductive elimination, the specific details can be highly dependent on the substrates, ligands, and conditions used. acs.orgnih.gov

Future mechanistic studies could employ a combination of experimental techniques (e.g., kinetic analysis, reaction monitoring) and computational methods (e.g., Density Functional Theory - DFT) to elucidate the precise pathway for the formation of this molecule. nih.gov Such studies could identify the rate-determining step, characterize key intermediates and transition states, and explain the observed regioselectivity. acs.org For instance, DFT calculations could clarify the role of the fluorine and bromine substituents on the reactivity of the aryl halide. Understanding potential side reactions, such as catalyst decomposition or byproduct formation, is also a critical area for investigation. acs.org

Predictive Modeling for Reaction Outcomes and Selectivity

Predictive modeling, powered by data science and computational chemistry, is becoming an invaluable tool in synthetic chemistry. nih.gov By developing quantitative structure-activity/property relationships (QSAR/QSPR), it is possible to predict how variations in starting materials or reaction conditions will affect the outcome of a reaction.

For the synthesis of this compound and its derivatives, predictive models could be developed to forecast reaction yields, selectivity, and the likelihood of success for different coupling partners or catalysts. princeton.edu These models are typically trained on datasets from high-throughput experimentation (HTE) and use molecular descriptors to represent the features of the reactants and catalysts. nih.gov For example, a model could be built to predict the optimal ligand and base combination for the C-N coupling step, thereby reducing the need for extensive experimental screening. nih.gov The value of such models is enhanced when they provide a confidence level for their predictions, guiding the chemist on which reactions are most likely to succeed. nih.gov

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

Development of Novel Catalytic Systems for Challenging Bond Formations

The core of many synthetic strategies for this compound is the formation of the C-N bond between the aromatic ring and the lactam. rsc.org While palladium-based catalysts are highly effective for this transformation, there is always a drive to develop new catalytic systems with improved activity, stability, and substrate scope. nih.govacs.org

Future research will likely focus on the rational design of new ligands for palladium that can facilitate the coupling of challenging substrates at lower catalyst loadings and under milder conditions. mit.edu This includes the development of air-stable pre-catalysts that simplify the reaction setup. Beyond palladium, research into catalysts based on more abundant and less expensive metals like copper or nickel for C-N cross-coupling is a major area of interest. mit.eduresearchgate.net For instance, new copper-based catalyst systems have shown high activity for the amination of aryl chlorides under visible-light irradiation. researchgate.net The development of such novel catalytic systems will be essential for making the synthesis of this compound and related compounds more efficient, economical, and sustainable.

Table of Mentioned Compounds

Compound Name
This compound
N-aryl lactams
Brivaracetam
Levetiracetam
Piracetam
Pramiracetam
4-Br-C6H4-t-Bu
Aniline
PhBr
Bromobenzene
(t)Bu-isocyanide
4-methylaniline
Cefotaxime
7-aminocephalosporanic acid
(Z)-(2-aminothiazol-4-yl)-methoxyimino acetic acid
4-toluenesulfonyl chloride
Ciprofloxacin
Penicillin G
6-Aminopenicillanic acid
Laurolactam
N-tert-butyl-α-phenylnitrone
4-(4-aminophenyl)-morpolin-3-one
4-(4-nitrophenyl)morpholine
JNJ-54175446

Q & A

Q. What computational methods predict the conformational stability of this compound?

  • Methodological Answer :
  • DFT calculations : Gaussian or ORCA to model ground-state geometries ().
  • Molecular dynamics (MD) : Simulate solvated systems to assess flexibility (e.g., GROMACS) ().
  • Docking simulations : Predict binding poses in protein active sites ().

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